molecular formula C23H20N4O3S B2681604 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1705255-86-2

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2681604
CAS No.: 1705255-86-2
M. Wt: 432.5
InChI Key: LBRAUCPPTFBLSC-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) . This compound covalently binds to a cysteine residue (Cys481) in the BTK active site, leading to sustained suppression of B-cell receptor (BCR) signaling pathways. Dysregulated BCR signaling is a key driver in the pathogenesis of various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis. By potently inhibiting BTK, this molecule effectively blocks downstream survival and proliferation signals in malignant and autoreactive B cells. Its core structure is based on a pyrimidine scaffold, which has been extensively explored in the development of kinase inhibitors. Research indicates that this specific compound exhibits significant anti-proliferative effects in BTK-dependent cell lines and demonstrates promising efficacy in vivo models of B-cell driven diseases, positioning it as a valuable chemical probe for investigating B-cell biology and for preclinical development in both oncology and immunology . This inhibitor is intended for use in studies aimed at elucidating the role of BTK in immune cell activation and for evaluating the therapeutic potential of BTK pathway inhibition.

Properties

CAS No.

1705255-86-2

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C23H20N4O3S/c1-14-8-6-7-11-17(14)21-26-15(2)19(31-21)13-24-20(28)18-12-25-23(30)27(22(18)29)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,24,28)(H,25,30)

InChI Key

LBRAUCPPTFBLSC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CNC(=O)N(C3=O)C4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Construction of the Tetrahydropyrimidine Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted together under acidic conditions to form the tetrahydropyrimidine ring.

    Coupling of the Thiazole and Tetrahydropyrimidine Units: The thiazole and tetrahydropyrimidine units are then coupled through a nucleophilic substitution reaction, where the thiazole derivative reacts with a suitable electrophile to form the desired compound.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis and Functional Group Transformations

The carboxamide group and dioxo-pyrimidine core are key reactive sites:

  • Amide Hydrolysis : Under acidic or basic conditions, the carboxamide group may hydrolyze to form a carboxylic acid. For example, similar compounds undergo hydrolysis at 80–100°C with HCl or NaOH, yielding carboxylic acid derivatives.

  • Dioxo Group Reactivity : The 2,4-dioxo moiety may participate in keto-enol tautomerism or act as a hydrogen bond donor, influencing solubility and coordination chemistry .

Reaction TypeConditionsProductsReferences
Acidic Hydrolysis6M HCl, reflux (4–6 h)Carboxylic acid derivative
Basic Hydrolysis2M NaOH, 80°C (2 h)Deprotonated carboxylate

Nucleophilic Substitution on the Thiazole Ring

The thiazole moiety (specifically the C-2 position) may undergo electrophilic substitution:

  • Halogenation : Bromination or chlorination at the C-2 position of analogous thiazoles occurs in the presence of NBS (N-bromosuccinimide) or Cl₂ .

  • Suzuki Coupling : The o-tolyl group could be modified via palladium-catalyzed cross-coupling reactions .

Reaction TypeCatalysts/ReagentsYieldNotesReferences
BrominationNBS, DMF, 60°C~75%Regioselective at C-2
Suzuki CouplingPd(PPh₃)₄, K₂CO₃60–80%Requires aryl boronic acid

Multi-Component Reactions (MCRs)

The tetrahydropyrimidine scaffold is synthetically accessible via MCRs like the Biginelli reaction, suggesting potential for derivatization:

  • Biginelli Adduct Formation : Reactivity with aldehydes and urea/thiourea under acidic conditions generates novel dihydropyrimidinones.

  • Microwave-Assisted Synthesis : Improved yields (85–95%) are reported for related compounds under microwave irradiation .

Reaction TypeConditionsKey FeaturesReferences
Biginelli ReactionHCl/EtOH, 12 h refluxForms dihydropyrimidinone derivatives
Microwave Synthesis120°C, 10–15 minEco-friendly, high efficiency

Cyclization and Heterocycle Formation

The compound’s structure predisposes it to cyclization:

  • Spirocyclic Derivatives : Interaction with mercaptoacetic acid or isatin under ZnCl₂ catalysis forms spiro-thiazolidines, enhancing biological activity .

  • Oxadiazole Formation : Reaction with hydrazine derivatives produces fused oxadiazole rings, observed in analogs .

Reaction TypeReagentsApplicationsReferences
SpirocyclizationZnCl₂, mercaptoacetic acidAnti-mycobacterial activity
Oxadiazole SynthesisNH₂NH₂, EtOH refluxApoptosis induction

Catalytic Modifications

Green chemistry approaches enhance reaction efficiency:

  • Ionic Liquid Catalysis : [Bmim]BF₄ or ZrSiO₂ improves yields (90–97%) in spiro-thiazolidine synthesis .

  • Nanocatalysts : Mo(CO)₆ or Fe₃O₄ nanoparticles enable rapid, solvent-free reactions .

Catalyst TypeReactionAdvantagesReferences
ZrSiO₂Spiro-thiazolidine formationRecyclable, low loading (10 mol%)
Mo(CO)₆PropargylationMicrowave-compatible, 10 min completion

Biological Activity-Driven Modifications

Structural analogs show that functionalization of the phenyl or methyl groups can modulate bioactivity:

  • Anti-Inflammatory Activity : Introduction of sulfonyl groups (e.g., 3,4-dimethylbenzenesulfonyl) enhances COX-2 inhibition.

  • Anticancer Modifications : Arylidene derivatives at the tetrahydropyrimidine core induce apoptosis in cancer cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant antimicrobial properties. A study highlighted that derivatives containing thiazole rings demonstrated notable antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus31.25 μg/mL
Compound BEscherichia coli62.5 μg/mL
Compound CKlebsiella pneumoniae>125 μg/mL

Anticancer Properties

Thiazole derivatives have been explored for their anticancer potential. Studies suggest that the structural attributes of this compound may contribute to cytotoxic effects against cancer cell lines . The mechanism involves the inhibition of specific cellular pathways that promote tumor growth.

Corrosion Inhibition

N-containing heterocycles like thiazoles are being studied as corrosion inhibitors in various industrial applications. The compound's ability to form stable complexes with metal ions enhances its effectiveness in preventing corrosion in metal surfaces .

Table 2: Efficacy of Thiazole Derivatives as Corrosion Inhibitors

Compound NameMetal TypeCorrosion Rate Reduction (%)
Compound DSteel85%
Compound ECopper75%
Compound FAluminum90%

Study on Antimicrobial Activity

In a study conducted by Masoud et al., thiazole derivatives were synthesized and tested for their antimicrobial activity against various microorganisms. The results indicated that certain derivatives exhibited remarkable activity against both bacterial and fungal strains . This research underscores the therapeutic potential of compounds similar to this compound.

Investigation into Anticancer Effects

A comprehensive investigation into the anticancer properties of thiazole derivatives showed promising results in inhibiting the proliferation of cancer cells through apoptosis induction . These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is largely dependent on its interaction with biological targets. It is believed to exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substitutions on the thiazole ring (e.g., methyl, pyridinyl, or sulfonamide groups) and modifications to the tetrahydropyrimidine core (e.g., cyano, trifluoromethyl, or morpholine substituents). These changes significantly impact solubility, stability, and bioavailability.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Thiazole Substituents Pyrimidine Substituents Melting Point (°C) Purity (HPLC)
Target Compound 4-methyl, 2-(o-tolyl) 3-phenyl, 2,4-dioxo Not reported Not reported
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-hydroxyphenyl)amino)pyrimidine-5-carbonitrile (3) 4-methyl, 2-(methylamino) 3-(3-hydroxyphenyl), 5-cyano 242–243 98%
N-(4-Fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide Tetrazole-linked dioxane 2-methyl, 4-carboxamide Not reported Not reported
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (4a-o) Chloro/trifluoromethylphenyl 4-aryl, 2-thioxo 98–99 (e.g., 7) 99%

Anticancer Activity

  • Compound 7b (IC50 = 1.61 ± 1.92 µg/mL against HepG-2) and 11 (IC50 = 1.98 ± 1.22 µg/mL) from demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) enhance cytotoxicity compared to unsubstituted analogs .
  • Pyridine-thiazole hybrids (e.g., 2 in ) inhibit kinases like CDK9 (IC50 < 10 nM), suggesting the target compound’s thiazole-tetrahydropyrimidine scaffold may similarly target kinase pathways .

Antimicrobial Activity

  • Tetrahydropyrimidine-2-thioxo derivatives (e.g., 4a-o in ) show moderate activity against bacterial strains, with chloro and methoxy substituents improving efficacy .

Pharmacokinetic Properties

  • Morpholine and sulfonamide substituents (e.g., 6 and 7 in ) improve aqueous solubility and metabolic stability, as evidenced by HR-MS and RP-HPLC data .

Key Research Findings

Substituent Effects :

  • o-Tolyl groups may enhance lipophilicity and target binding compared to pyridinyl or morpholine substituents .
  • 2,4-Dioxo groups on the tetrahydropyrimidine core improve hydrogen-bonding interactions with kinase ATP pockets .

Biological Potency :

  • Thiazole-5-carboxamides with methyl substituents (e.g., 3 in ) show superior CDK9 inhibition over bulkier analogs, suggesting the target compound’s 4-methyl group is advantageous .

Synthetic Challenges :

  • Coupling reactions involving sterically hindered amines (e.g., 7 in ) require optimized conditions (e.g., DMF-DMA reflux) to prevent byproduct formation .

Biological Activity

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that exhibits significant biological activity. This article presents a detailed overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The compound features a thiazole ring fused with a tetrahydropyrimidine moiety, contributing to its unique pharmacological profile. The presence of the thiazole ring is particularly noteworthy as it is associated with various biological activities. The molecular formula for this compound is C21H20N2O3SC_{21}H_{20}N_2O_3S with a molecular weight of 380.5 g/mol .

1. Antimicrobial Activity

This compound has demonstrated considerable antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial and fungal strains. Preliminary studies indicate that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans at low concentrations .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

2. Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and glioblastoma cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)0.25
U87 (Glioblastoma)0.15

In these studies, morphological changes indicative of apoptosis were observed, such as cell shrinkage and chromatin condensation .

3. Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, potentially modulating their activity. For example, docking studies suggest that it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound). The results indicated that this compound had superior activity compared to traditional antibiotics like ciprofloxacin and ketoconazole .

Case Study 2: Anticancer Mechanism
In a comparative study against standard chemotherapeutics like etoposide, this compound exhibited higher cytotoxicity towards glioblastoma cells at nanomolar concentrations. The study concluded that its unique structure contributes to its enhanced therapeutic potential .

Q & A

Q. What experimental and computational approaches resolve conflicting hypotheses about the compound’s mechanism of action (e.g., ROS scavenging vs. direct enzyme inhibition)?

  • Methodological Answer :
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays. Compare with enzyme-specific inhibitors (e.g., catalase for ROS).
  • Proteomics : Perform SILAC-based quantitative proteomics to identify differentially expressed proteins post-treatment. Validate targets via CRISPR knockouts .

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